molecular formula C16H30O5S2 B611362 THP-SS-PEG1-t-butyl ester CAS No. 1807503-88-3

THP-SS-PEG1-t-butyl ester

Cat. No. B611362
M. Wt: 366.53
InChI Key: JTKJXQXCOWSQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THP-SS-PEG1-t-butyl ester is a compound commonly used in pharmaceutical research and development . It is a cleavable PEG linker , which may be useful in the development of antibody drug conjugates .


Molecular Structure Analysis

The molecular formula of THP-SS-PEG1-t-butyl ester is C16H30O5S2 . Its exact mass is 366.15 and its molecular weight is 366.530 . The elemental analysis shows that it contains Carbon (52.43%), Hydrogen (8.25%), Oxygen (21.82%), and Sulfur (17.49%) .

Scientific Research Applications

1. Biodegradable Polyurethane Elastomers

A study by Fang et al. (2015) explored biodegradable polyurethane elastomers incorporating stable cyclic disulfide groups. These polymers, utilizing components like polycaprolactone diol and lysine diisocyanate, showed potential for cardiovascular and other soft tissue regenerative medicine applications. The use of PEG acrylate helped in understanding the bulk and surface click modification of these polymers.

2. α4 Integrin Inhibitors with PEG

Smith et al. (2013) researched the use of PEG in conjugates of α4 integrin inhibitors. By linking t-butyl esters of α4 integrin inhibitors to a branched PEG, they created potent inhibitors that maintained sustained levels and bioactivity in vivo following subcutaneous administration to rats (Smith et al., 2013).

3. Quasi-Solid-State Copolymer Electrolytes

Research by Cai et al. (2019) involved developing a quasi-solid-state copolymer electrolyte for lithium-sulfur batteries. This electrolyte, featuring a butyl acrylate component with abundant ester groups, demonstrated high initial discharge capacity and good cycle stability (Cai et al., 2019).

4. Polymer-Pirarubicin Conjugates

A study by Mo et al. (2012) focused on conjugating Pirarubicin (THP) onto the pendant carboxyl groups of a poly(ethylene glycol)-block-polymer. The conjugates, linked through hydrazone, ester, and amide bonds, were assembled into micelles and demonstrated enhanced anti-tumor activities compared to free THP (Mo et al., 2012).

5. Photocured Thiol-Ene Hydrogel Coatings

Lundberg et al. (2010) investigated photocured thiol-ene hydrogel coatings based on PEG for marine antifouling purposes. By varying the PEG length and other components, they created a library of hydrogel coatings with different structural compositions, demonstrating potential in antifouling applications (Lundberg et al., 2010).

Safety And Hazards

THP-SS-PEG1-t-butyl ester is intended for research use only, not for human or veterinary use . It should be stored under dry, dark conditions at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Future Directions

The future directions of THP-SS-PEG1-t-butyl ester likely involve its continued use in the development of antibody drug conjugates . As a cleavable PEG linker, it has potential applications in the field of targeted drug delivery .

properties

IUPAC Name

tert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKJXQXCOWSQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

THP-SS-PEG1-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THP-SS-PEG1-t-butyl ester
Reactant of Route 2
Reactant of Route 2
THP-SS-PEG1-t-butyl ester
Reactant of Route 3
Reactant of Route 3
THP-SS-PEG1-t-butyl ester
Reactant of Route 4
Reactant of Route 4
THP-SS-PEG1-t-butyl ester
Reactant of Route 5
THP-SS-PEG1-t-butyl ester
Reactant of Route 6
Reactant of Route 6
THP-SS-PEG1-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.